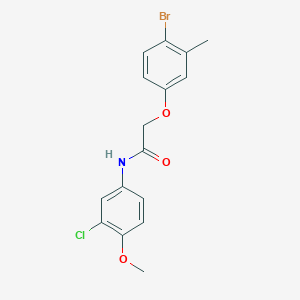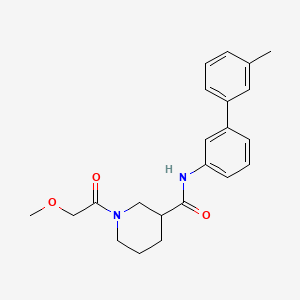![molecular formula C19H23NO5 B6081895 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)
2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using a specific method and has been found to have several biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been found to have several other biochemical and physiological effects. It has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine in lab experiments is its potential as a therapeutic agent. This compound has been found to have several therapeutic properties, making it a promising candidate for the development of new drugs and pharmaceuticals. Additionally, this compound has been found to have low toxicity, making it a safe option for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several reagents and conditions, making it difficult and time-consuming to produce. Additionally, the cost of producing this compound may be prohibitive for some research projects.
未来方向
There are several future directions for research on 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine. One area of research could focus on the development of new drugs and pharmaceuticals based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-(3-methoxybenzylidene)-2-nitrobenzene. This intermediate product is then reduced using sodium borohydride to form 2-(3-methoxybenzyl)-2-nitrobenzene. The next step involves the reaction of 2-(3-methoxybenzyl)-2-nitrobenzene with furfural in the presence of concentrated sulfuric acid to form 4-[5-(methoxymethyl)-2-furoyl]-2-(3-methoxybenzyl)aniline. Finally, this intermediate product is reacted with morpholine in the presence of acetic acid to form this compound.
科学研究应用
2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been found to have several scientific research applications. This compound has been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been used in the development of new materials for use in electronics and other industries.
属性
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-13-16-6-7-18(25-16)19(21)20-8-9-24-17(12-20)11-14-4-3-5-15(10-14)23-2/h3-7,10,17H,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVGENPQMSWFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)